N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide
Description
N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring a benzothiazole-thiophene core linked to a dimethylfuran carboxamide group. This structure combines aromatic and electron-rich moieties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π interactions and hydrogen bonding are critical.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c1-10-9-13(11(2)22-10)16(21)20-17-12(7-8-23-17)18-19-14-5-3-4-6-15(14)24-18/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCBDFJZNGZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of Benzothiazole and Thiophene: The benzothiazole and thiophene moieties are coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Furan Ring: The furan ring is synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings.
Reduction: Reduction reactions can occur at the benzothiazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole, thiophene, and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzothiazole moiety may yield aminobenzothiazoles.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by binding to bacterial enzymes, thereby disrupting essential metabolic processes . In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Benzothiazole-Thiophene Cores
Example 1 (Patent Compound):
2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid
- Key Differences: Replaces the dimethylfuran carboxamide with a thiazole-carboxylic acid group. Incorporates a tetrahydroquinoline scaffold instead of a thiophene.
- Biological Activity:
Example 24 (Patent Compound):
3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid
- Key Differences:
- Features a pyrido-pyridazine core and adamantane substituent, enhancing hydrophobic interactions.
- Carboxylic acid group may improve binding to polar targets but limits blood-brain barrier penetration.
- Biological Activity:
Thiazole and Furan Derivatives
Thiazol-5-ylmethyl Carbamates (Pharmacopeial Forum PF 43(1))
- Representative Compounds: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.
- Key Differences:
- Carbamate linkage instead of carboxamide.
- Bulky diphenylhexane backbone increases steric hindrance.
- Biological Activity:
1,3,4-Thiadiazole Derivatives
- Example: N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides.
- Key Differences:
- Thiadiazole ring replaces benzothiazole, altering electronic properties.
- Trichloroethyl group enhances electrophilicity.
- Biological Activity:
Data Table: Structural and Functional Comparison
Mechanistic and Pharmacokinetic Insights
- Target Compound Advantages:
- Limitations: Moderate solubility may require formulation optimization. Limited data on in vivo efficacy compared to adamantane-containing analogs .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that combines a benzothiazole moiety with a thiophene ring and a furan derivative. This unique structure is believed to confer diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amide bond in its structure allows for hydrogen bonding interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains by disrupting cell membrane integrity or inhibiting essential metabolic processes.
- Antioxidant Properties : The presence of multiple heterocyclic rings may contribute to antioxidant activity, neutralizing free radicals and reducing oxidative stress.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. A study conducted on various bacterial strains revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be explored as a potential antibacterial agent.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans. The results demonstrated an MIC of 16 µg/mL, indicating strong antifungal potential.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the efficacy of various benzothiazole derivatives, including this compound. Results highlighted its effectiveness against Gram-positive bacteria and fungi, suggesting its utility in treating infections caused by resistant strains.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of benzothiazole derivatives indicated that modifications to the thiophene and furan moieties significantly influenced biological activity. The optimal combination of these groups was found to enhance both antimicrobial and antioxidant activities.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by the compound.
- Formulation Development : To develop effective delivery systems for clinical applications.
Q & A
Q. What is the standard synthetic protocol for N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dimethylfuran-3-carboxamide?
Methodological Answer: The synthesis involves a multi-step reaction sequence starting with the preparation of 5-R-benzylthiazol-2-yl amines (e.g., via methods adapted from [12]). Key steps include:
- Coupling reactions : Amidation of 2,5-dimethylfuran-3-carboxylic acid with 3-(1,3-benzothiazol-2-yl)thiophen-2-amine under reflux conditions using coupling agents (e.g., EDCI or DCC).
- Purification : Thin-layer chromatography (TLC) on silica gel F254 plates and recrystallization from ethanol or DMSO.
- Characterization : Melting point determination, / NMR in DMSO-, and elemental analysis to confirm purity (>95%).
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- Spectroscopy : NMR (400 MHz, DMSO-) to confirm proton environments (e.g., benzothiazole protons at δ 7.8–8.2 ppm); IR spectroscopy to identify amide C=O stretches (~1650 cm).
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass: 346.054272 for related compounds).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer: SAR studies should focus on:
- Core modifications : Substituting the benzothiazole (e.g., with electron-withdrawing groups like -CF) or thiophene rings (e.g., halogenation) to assess impacts on bioactivity.
- Side-chain variations : Introducing alkyl/aryl groups on the furan-3-carboxamide moiety (e.g., methyl vs. ethyl groups).
- Biological assays : Use standardized protocols (e.g., MTT assays) to test cytotoxicity or enzyme inhibition. For example, derivatives in Table 1 (e.g., 3c with a trifluoromethyl group) can be compared for activity against Mycobacterium tuberculosis.
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer: Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., H37Rv vs. clinical MTB strains) or incubation times.
- Compound stability : Degradation in DMSO stock solutions over time; validate stability via HPLC before assays.
- Control normalization : Use internal standards (e.g., rifampicin for antitubercular studies) and replicate experiments (n ≥ 3).
- Data cross-validation : Compare results with orthogonal assays (e.g., microbroth dilution vs. luciferase reporter assays).
Q. What strategies are recommended for pharmacokinetic (PK) profiling of this compound?
Methodological Answer: PK studies should include:
- Solubility assessment : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS/MS to measure parent compound depletion.
- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption.
- In vivo PK : Administer via IV/oral routes in rodent models; collect plasma samples at 0, 1, 2, 4, 8, 24 h for LC-MS analysis.
Q. How can synergistic effects with existing drugs be systematically evaluated?
Methodological Answer:
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in dose-matrix assays (e.g., 1:1 to 1:8 ratios with isoniazid).
- Mechanistic studies : RNA-seq or proteomics to identify pathways altered by the combination (e.g., upregulated efflux pumps vs. target protein modulation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
